![molecular formula C7H10N2O2S B2357853 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole CAS No. 2175978-47-7](/img/structure/B2357853.png)
2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole
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Description
2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is also known as MOT and has been synthesized using various methods to explore its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A substantial body of research has been dedicated to exploring the antimicrobial and antifungal potentials of 1,3,4-thiadiazole derivatives. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed significant antimicrobial activity against S. epidermidis, with specific compounds demonstrating high DNA protective ability against oxidative damage and cytotoxicity on cancer cell lines, indicating a potential for utilization with chemotherapy drugs for a more efficient therapy strategy with minimum cytotoxicity against cancer cells (Gür et al., 2020). Similarly, novel quaternary ammonium salts derived from 1,3,4-thiadiazole analogs exhibited potent antimicrobial effects against common pathogens, suggesting their potential application in clinical or agricultural settings (Xie et al., 2017).
Antioxidant Activities
The synthesized compound 5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one, derived from umbelliferone, demonstrated considerable antibacterial, antifungal, and in vitro antioxidant activities, highlighting the multifaceted potential of 1,3,4-thiadiazole derivatives in pharmaceutical research (Al-Amiery et al., 2013).
Biological and Pharmacological Activities
The 1,3,4-thiadiazole core is well-known for its diverse biological activities, exhibiting properties such as anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal effects. Additionally, these compounds have shown effects on the central nervous system, including anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects, making them highly relevant for medicinal chemistry and therapeutic applications (Matysiak, 2015).
Nematocidal Activity
Recent studies have also unveiled the nematocidal activity of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, with specific compounds showing promising activity against Bursaphelenchus xylophilus, a major pest affecting trees. These findings open up new avenues for the development of nematicides (Liu et al., 2022).
properties
IUPAC Name |
2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-8-9-7(12-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSIPXNMHNUXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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